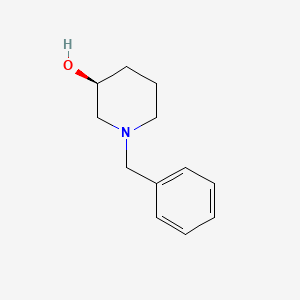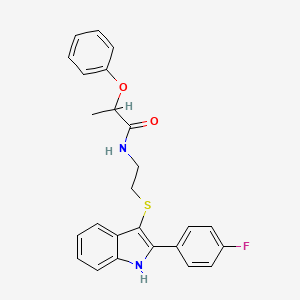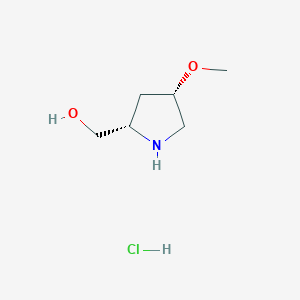
ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . The compound you mentioned is a derivative of indole, specifically a 1,2-dimethyl-1H-indol-3-yl derivative. These types of compounds are often involved in protein interactions and can exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole ring (a fused benzene and pyrrole ring) with two methyl groups attached to one of the nitrogen atoms, and an acetamido group and a benzoate group attached elsewhere in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence a compound’s properties .科学的研究の応用
Synthesis and Characterization
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, as part of heteroarotinoids, was synthesized along with its analogs to explore their pharmacological activities. These compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate, were characterized using IR, 1H NMR, and 13C NMR data, supporting their structural assignments. An X-ray analysis provided a detailed understanding of their molecular configuration, revealing that the two aryl ring systems were nearly perpendicular in the unit cell. These studies offer a basis for comparing future analogs and understanding their biological activities in tracheal organ culture assays, compared with trans-retinoic acid for reversing keratinization in vitamin A-deficient hamsters (Waugh et al., 1985).
Molecular Docking and Spectral Analyses
Another significant application involves the synthesis of related compounds through one-pot synthesis strategies, characterized by spectral analyses and confirmed by single crystal X-ray diffraction. These efforts include understanding molecular electrostatic potential and frontier molecular orbital analysis to identify stability and reactivity, alongside brine shrimp cytotoxicity assays for evaluating biological activities (Ahmed et al., 2016).
Potential Metabolites Synthesis
Research into potential metabolites of related compounds has led to the synthesis of various derivatives, contributing to the understanding of metabolic pathways and the development of specific oxidizing reagents and conditions for these sensitive systems. Such studies are crucial for designing compounds with desired biological properties and for the advancement of medicinal chemistry (Sunthankar et al., 1993).
Antifungal and Biological Activity Evaluation
The exploration of the antifungal and biological activities of derivatives, such as 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlights the potential of these compounds in pharmaceutical applications. Such research underscores the importance of structural modification and characterization in discovering new, effective biological agents (Ergenç et al., 1990).
Hydrogen-Bonded Supramolecular Structures
Investigations into the hydrogen-bonded supramolecular structures of related compounds have provided insights into the molecular interactions that govern their assembly and stability. Understanding these interactions is fundamental for the design of materials with specific properties and functions (Portilla et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWJWFTUIFSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
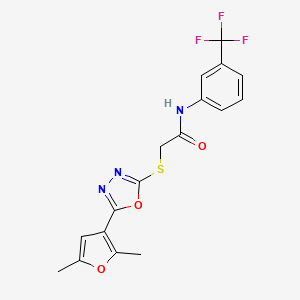
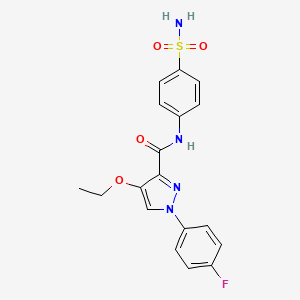
![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)
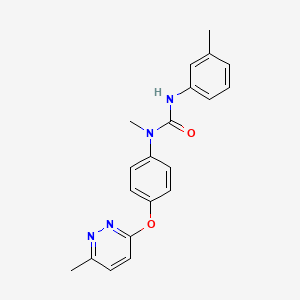

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
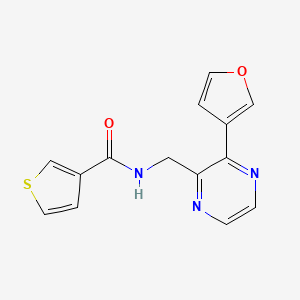
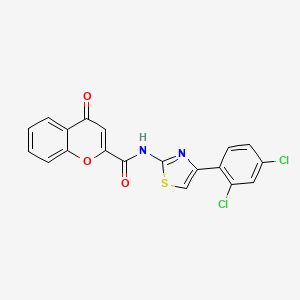
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)
